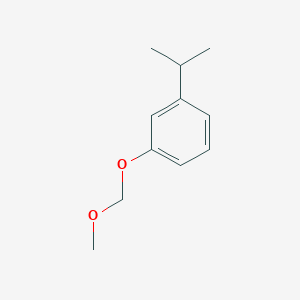
1-Isopropyl-3-(methoxymethoxy)benzene
概要
説明
1-Isopropyl-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two methoxymethoxy groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxymethoxybenzene with isopropyl halides under Friedel-Crafts alkylation conditions. The reaction typically uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of 1-isopropyl-3-methoxymethoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Isopropyl-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), room temperature or elevated temperatures.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Isopropyl-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-isopropyl-3-methoxymethoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-Isopropyl-3-methoxybenzene
- 1-Isopropyl-4-methoxymethoxybenzene
- 1-Isopropyl-2-methoxymethoxybenzene
Comparison: 1-Isopropyl-3-(methoxymethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications.
特性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC名 |
1-(methoxymethoxy)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9(2)10-5-4-6-11(7-10)13-8-12-3/h4-7,9H,8H2,1-3H3 |
InChIキー |
WEPDRINYDRTANQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)OCOC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
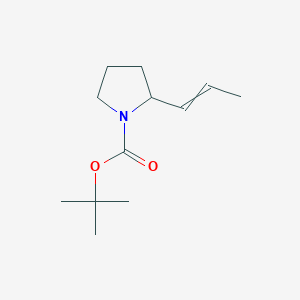
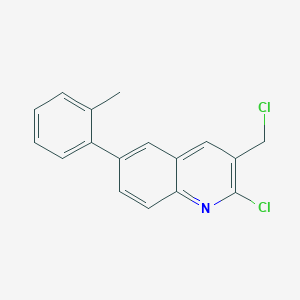
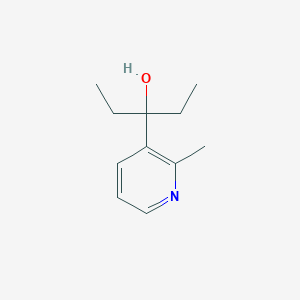


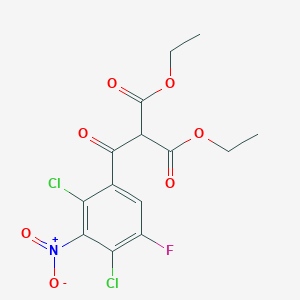


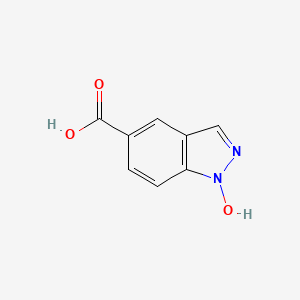
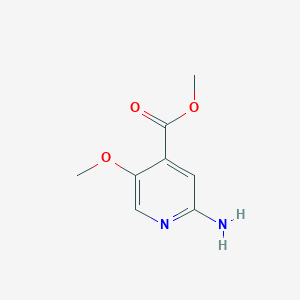

![4,7-Dichloro-1,2-dihydropyrrolo[3,4-c]pyridine-3-one](/img/structure/B8511251.png)
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-(3-nitrophenyl)-](/img/structure/B8511264.png)

